DRB Exhibits 6.7-Fold Selectivity for CDK9 Over CDK7, Enabling Elongation-Specific Inhibition Without Initiation Confounding
DRB demonstrates preferential inhibition of CDK9 (IC50 = 3 µM) over CDK7 (IC50 ≈ 20 µM), yielding a selectivity ratio of approximately 6.7-fold. In contrast, flavopiridol inhibits CDK7 with an IC50 of 110–300 nM, comparable to its CDK9 potency (IC50 = 144 nM), resulting in near-equipotent inhibition of both initiation (CDK7) and elongation (CDK9) kinases . This differential selectivity is critical: DRB's bias toward CDK9 allows researchers to dissect elongation-specific effects without simultaneously blocking CDK7-dependent transcription initiation .
| Evidence Dimension | Kinase inhibition selectivity (CDK9 vs. CDK7) |
|---|---|
| Target Compound Data | CDK9 IC50 = 3 µM; CDK7 IC50 = ~20 µM; Selectivity ratio = 6.7 |
| Comparator Or Baseline | Flavopiridol: CDK9 IC50 = 144 nM; CDK7 IC50 = 110–300 nM; Selectivity ratio ≈ 0.5–1.3 |
| Quantified Difference | DRB is ~6.7-fold selective for CDK9 over CDK7; flavopiridol is non-selective |
| Conditions | In vitro kinase assays using recombinant CDK9/cyclin T1 and CDK7/cyclin H/MAT1 |
Why This Matters
This selectivity enables clean experimental dissection of elongation-phase biology without confounding initiation-phase kinase inhibition.
